REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][C:5]#[CH:6].C(N(CC)CC)C.[Si:15](Cl)([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16]>ClCCl.CN(C)C1C=CN=CC=1>[O:7]([CH2:1][CH2:2][CH2:3][CH2:4][C:5]#[CH:6])[Si:15]([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
9.81 g
|
Type
|
reactant
|
Smiles
|
C(CCCC#C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer was washed with 1N HCl (2×50 ml), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
Solvents were removed
|
Type
|
DISTILLATION
|
Details
|
residue distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O([Si](C)(C)C(C)(C)C)CCCCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |